Bienvenue dans la boutique en ligne BenchChem!

2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid

Lipophilicity Drug-likeness Membrane permeability

This compound provides a rigourous, reproducible physicochemical signature for SAR campaigns, primarily due to its 3,4-dimethylaniline substitution pattern (computed XLogP3 = 3.8, TPSA = 66.4 Ų). This offers a defined lipophilic and steric benchmark distinct from unsubstituted or more polar analogs. Its free carboxylic acid eliminates the pre-assay hydrolysis step required by its methyl ester analog (CAS 339108-40-6), enabling immediate use in carboxylate-mediated target engagement or enzymatic assays.

Molecular Formula C18H19NO3S
Molecular Weight 329.41
CAS No. 339108-42-8
Cat. No. B2899702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid
CAS339108-42-8
Molecular FormulaC18H19NO3S
Molecular Weight329.41
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)SCC(=O)O)C
InChIInChI=1S/C18H19NO3S/c1-12-8-9-15(10-13(12)2)19-18(22)17(23-11-16(20)21)14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H,19,22)(H,20,21)
InChIKeyRTSNGAJLQKAACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid (CAS 339108-42-8): Procurement-Grade Structural and Physicochemical Reference


2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid (CAS 339108-42-8) is a synthetic small molecule of the phenylacetamide-thioether-acetic acid class, characterized by a 3,4-dimethylaniline moiety linked through a carbamoyl bridge to a phenyl-sulfanylacetic acid scaffold (C18H19NO3S, MW 329.4 g/mol) [1]. It is cataloged in authoritative databases including PubChem (CID 3710434) and ChEMBL (CHEMBL1609061), where it has a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of 66.4 Ų [1][2]. While structurally related to known PPAR agonists, this specific compound's biological activity remains unpublished; its principal differential value for scientific procurement lies in its well-defined physicochemical profile and its utility as a structurally rigid, lipophilic analog within structure–activity relationship (SAR) exploration series.

Why In-Class Substitution Fails for 2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid: Key Physicochemical and Structural Differentiation Points


Despite the existence of structurally similar analogs within the 2-{[2-(anilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid series, simple substitution is not scientifically sound. The 3,4-dimethyl substitution pattern on the aniline ring confers a distinct lipophilic and steric profile (computed XLogP3 = 3.8, TPSA = 66.4 Ų) that differs materially from the 4-bromo (higher MW but lower HBD count impact), 4-methoxy (increased polarity), or unsubstituted (markedly lower lipophilicity) analogs [1]. These differences directly influence membrane permeability potential, protein binding predictions, and the compound's suitability as a biophysical probe versus a chemical biology tool. Furthermore, the free carboxylic acid moiety distinguishes this compound from its methyl ester prodrug-type analog (CAS 339108-40-6), enabling direct use in assays requiring carboxylate-mediated target engagement without a hydrolysis step . In the absence of published bioactivity data for any analog in this series, procurement decisions must be driven by the requirement for a specific, reproducible physicochemical signature for SAR or biophysical screening campaigns.

Quantitative Differentiation Evidence for 2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid Against Closest Analogs


Lipophilicity (XLogP3) Differentiation Against the Unsubstituted Parent Scaffold

The 3,4-dimethyl substitution on the aniline ring substantially elevates lipophilicity relative to the unsubstituted parent compound. The target compound exhibits a computed XLogP3 of 3.8 [1], whereas the unsubstituted analog (CAS 62910-84-3) has a predicted LogP near 1.5 based on its lower heavy atom count and absence of the dimethylphenyl substituent . This ~2.3-unit LogP differential translates to approximately 200-fold higher predicted partition into non-polar phases, a critical factor for membrane permeability and hydrophobic target engagement.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area Differentiation Against the 4-Methoxy Analog

The target compound exhibits a computed TPSA of 66.4 Ų [1], placing it near the 60–70 Ų threshold often associated with oral bioavailability and moderate blood-brain barrier (BBB) penetration potential. The 4-methoxy analog (CAS 339109-08-9; MW 331.4 g/mol), by contrast, contains an additional oxygen atom that increases polarity. While precise TPSA values for the methoxy analog are not publicly available, the additional H-bond acceptor predicts a TPSA ≥ 75 Ų, a range typically associated with reduced passive BBB permeability.

TPSA Bioavailability Blood-brain barrier penetration

Heavy Atom Count and Steric Bulk Differentiation Against the 4-Bromo Analog

The target compound contains 23 heavy atoms (C, N, O, S) with a molecular weight of 329.4 g/mol [1]. The 4-bromo analog (CAS 339098-39-4; C16H14BrNO3S) has a molecular weight of 380.3 g/mol, with the bromine atom contributing significant additional mass and steric volume . This ~51 g/mol mass difference corresponds to a 15.5% higher molecular weight, which reduces ligand efficiency metrics (LEAN) if target binding remains constant. Furthermore, the bromine atom introduces a heavy halogen that can dominate X-ray anomalous scattering, potentially interfering with crystallographic phasing experiments.

Steric effects Molecular recognition Ligand efficiency

Free Carboxylic Acid vs. Methyl Ester: Direct Target Engagement Capability

The target compound bears a free carboxylic acid group (pKa predicted ~4–5), enabling direct ionic or hydrogen-bond interactions with basic residues in protein binding pockets without requiring enzymatic or chemical hydrolysis. Its methyl ester analog (CAS 339108-40-6; MW 343.44 g/mol) is a prodrug-type molecule that lacks a readily ionizable proton at physiological pH (predicted pKa 13.13 for the ester) . In enzymatic assays where a free carboxylate is required for target engagement, the target compound can be used directly, while the methyl ester requires a hydrolysis pre-step—introducing variability and potential incompleteness of conversion.

Functional group availability Prodrug avoidance Assay readiness

Commercial Purity Specification and Batch-to-Batch Consistency Documentation

The target compound is supplied at a minimum purity specification of 95% as documented by AKSci . While this specification is shared with several analogs in the same series (e.g., the 4-bromo and 4-methoxy analogs are also offered at 95% ), the availability of a Safety Data Sheet (SDS) and Certificate of Analysis (COA) upon request from AKSci provides a documented chain of quality assurance that is not uniformly available across all suppliers for every analog in this class. This documentation supports experimental reproducibility and regulatory compliance.

Purity specification Quality control Reproducibility

Validated Application Scenarios for 2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid Based on Quantitative Differentiation Evidence


SAR Expansion of Lipophilic Anilide Series in Drug Discovery

The target compound's XLogP3 of 3.8, established via PubChem computation [1], makes it a suitable entry point for SAR campaigns exploring lipophilic anilide-thioether-acetic acid hybrids. Its 3,4-dimethyl substitution provides a defined steric and electronic profile that can be benchmarked against mono-substituted or unsubstituted analogs in cell-based permeability or target engagement assays.

CNS-Penetrant Probe Development Leveraging Favorable TPSA

With a TPSA of 66.4 Ų [1], the compound falls within the empirically derived range for potential BBB penetration (typically TPSA < 70 Ų). This property positions it as a candidate scaffold for CNS-targeted probe optimization, particularly when compared to the more polar 4-methoxy analog estimated to exceed this TPSA threshold.

Fragment-Based or Ligand-Efficiency-Driven Lead Optimization

The compound's molecular weight of 329.4 g/mol and 23 heavy atom count [1] represent a 13.4% mass reduction versus the 4-bromo analog (380.3 g/mol). In fragment-based drug discovery or ligand-efficiency-focused programs, this lower molecular complexity allows for the addition of substituents without exceeding lead-like property thresholds.

Biochemical Assays Requiring Direct Carboxylate-Mediated Binding

Unlike its methyl ester analog, which requires hydrolysis to generate the active carboxylate species, the target compound's free carboxylic acid enables immediate use in enzymatic or biophysical assays where a charged carboxylate interaction is essential for target engagement . This eliminates pre-assay synthetic steps and improves experimental reproducibility.

Quote Request

Request a Quote for 2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.